4-chloro-N-(dicyclopropylmethyl)aniline
Description
Significance of Aniline (B41778) Scaffolds in Synthetic Organic Chemistry
The aniline scaffold is a privileged structure in organic chemistry due to its versatile reactivity and its presence in a multitude of biologically active compounds and functional materials. The nitrogen atom's lone pair of electrons can be delocalized into the aromatic ring, influencing the ring's reactivity and providing a site for further functionalization. Aniline and its derivatives are key intermediates in the synthesis of dyes, polymers, and pharmaceuticals. cresset-group.com In medicinal chemistry, the aniline core is found in a wide range of drugs, and modifications to this structure are a common strategy for fine-tuning a compound's pharmacological properties. cresset-group.com
Unique Conformational and Electronic Properties of Dicyclopropylmethyl Groups
The dicyclopropylmethyl group is a bulky and conformationally interesting substituent. The cyclopropyl (B3062369) rings themselves have unique electronic properties, with the C-C bonds exhibiting a higher degree of p-character than typical alkanes. This allows the cyclopropyl group to engage in electronic interactions with adjacent functional groups. The dicyclopropylmethyl moiety, with two such rings attached to a central carbon, presents a sterically hindered environment. This steric bulk can influence the conformational preferences of the molecule and can impact the reactivity of the nitrogen atom to which it is attached.
Research Landscape of 4-chloro-N-(dicyclopropylmethyl)aniline
The research landscape for the specific compound this compound is currently limited, with its primary presence noted in chemical supplier catalogs. While extensive research exists for N-substituted anilines in general, and for various chloroanilines, dedicated studies on the synthesis, properties, and applications of this particular molecule are not widely available in peer-reviewed literature. Its chemical structure, however, suggests potential for investigation in areas where the interplay of steric and electronic effects is of interest.
Chemical and Physical Properties
While detailed experimental data for this compound is not extensively published, its basic properties can be found in chemical databases. For context, these are presented alongside the well-characterized properties of its parent compound, 4-chloroaniline (B138754). nih.govchemicalbook.comwikipedia.org
| Property | This compound | 4-chloroaniline |
| CAS Number | 69565-54-4 | 106-47-8 |
| Molecular Formula | C₁₀H₁₂ClN | C₆H₆ClN |
| Molecular Weight | 181.66 g/mol | 127.57 g/mol |
| Appearance | Not specified | Pale yellow solid |
| Melting Point | Not specified | 72.5 °C |
| Boiling Point | Not specified | 232 °C |
| Solubility | Not specified | 2.6 g/L in water at 20 °C |
Synthesis and Reactivity
A plausible synthetic route to this compound would involve the N-alkylation of 4-chloroaniline. A common method for such a transformation is the reaction of the parent aniline with a suitable dicyclopropylmethyl electrophile, such as dicyclopropylmethyl bromide, in the presence of a base to neutralize the hydrogen bromide byproduct. chemicalbook.com
The reactivity of this compound is dictated by the electronic nature of the substituted aniline ring and the steric hindrance provided by the dicyclopropylmethyl group. The chlorine atom at the para position is an electron-withdrawing group, which decreases the basicity of the aniline nitrogen compared to unsubstituted aniline. The dicyclopropylmethyl group, being an alkyl group, is expected to be electron-donating through an inductive effect, which would slightly counteract the effect of the chlorine atom. The significant steric bulk of the dicyclopropylmethyl group would likely hinder reactions that require nucleophilic attack at the nitrogen atom.
Spectroscopic Characterization
¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons on the 4-chlorophenyl ring, likely as two distinct doublets due to their ortho and meta positions relative to the amino group. The protons of the dicyclopropylmethyl group would exhibit complex multiplets in the upfield region, characteristic of cyclopropyl and methine protons. A signal corresponding to the N-H proton would also be present.
¹³C NMR: The carbon NMR spectrum would display signals for the carbons of the 4-chlorophenyl ring, with their chemical shifts influenced by the chlorine and the N-dicyclopropylmethylamino substituents. Additional signals would be present for the methine and methylene (B1212753) carbons of the dicyclopropylmethyl group.
IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the N-H stretching vibration, C-N stretching, aromatic C-H stretching, and C=C stretching of the benzene (B151609) ring. A band corresponding to the C-Cl stretch would also be present.
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (181.66 g/mol ). The isotopic pattern of the molecular ion would be characteristic of a compound containing one chlorine atom (an M+2 peak approximately one-third the intensity of the molecular ion peak).
Structure
3D Structure
Properties
Molecular Formula |
C13H16ClN |
|---|---|
Molecular Weight |
221.72 g/mol |
IUPAC Name |
4-chloro-N-(dicyclopropylmethyl)aniline |
InChI |
InChI=1S/C13H16ClN/c14-11-5-7-12(8-6-11)15-13(9-1-2-9)10-3-4-10/h5-10,13,15H,1-4H2 |
InChI Key |
QRFSFUKPHUCQBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2CC2)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Kinetics Involving 4 Chloro N Dicyclopropylmethyl Aniline
Mechanistic Pathways of Nucleophilic Substitutions on the Aniline (B41778) Core
The nitrogen atom of the aniline core in 4-chloro-N-(dicyclopropylmethyl)aniline serves as a primary site for nucleophilic reactions. Understanding the mechanisms of these reactions is crucial for predicting its behavior in various chemical environments. The typical reaction pathway for anilines with electrophiles proceeds through nucleophilic attack by the nitrogen lone pair.
The N-dicyclopropylmethyl group is a sterically demanding and electronically significant substituent that profoundly influences the reactivity of the aniline nitrogen. Its effects can be dissected into steric and electronic components.
Steric Hindrance: The two cyclopropyl (B3062369) rings and the methyl group create significant steric bulk around the nitrogen atom. This bulk can hinder the approach of electrophiles, potentially slowing down the rate of nucleophilic substitution reactions compared to less substituted anilines.
Electronic Effects: Alkyl groups are generally electron-donating through an inductive effect, which increases the electron density on the nitrogen atom and enhances its nucleophilicity. The dicyclopropylmethyl group contributes to this effect, making the nitrogen a stronger nucleophile than in aniline itself. This increased nucleophilicity can, to some extent, counteract the negative impact of steric hindrance.
Table 1: Predicted Relative Reactivity in Nucleophilic Substitution
| Reactant | N-Substituent | Dominant Effect | Predicted Relative Rate |
|---|---|---|---|
| 4-chloroaniline (B138754) | -H | Baseline | 1.0 |
| 4-chloro-N-methylaniline | -CH₃ | Electronic (Donating) | > 1.0 |
| 4-chloro-N-tert-butylaniline | -C(CH₃)₃ | Steric (Hindrance) | < 1.0 |
The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining whether a specific bond is broken in the rate-determining step of a reaction. wikipedia.orgnih.gov It is defined as the ratio of the rate constant of a reaction with a light isotope (kL) to that with a heavy isotope (kH). wikipedia.org
For nucleophilic substitution reactions involving the aniline nitrogen, a KIE study could be designed by isotopic labeling of the reacting partner. For example, in an acylation reaction with acetyl chloride, one could compare the reaction rates of standard acetyl chloride (CH₃COCl) with its deuterium-labeled counterpart (CD₃COCl).
No Significant KIE (kH/kD ≈ 1): If no significant KIE is observed, it suggests that the C-H (or C-D) bonds of the electrophile are not broken or formed in the rate-determining step. This would be consistent with a mechanism where the nucleophilic attack of the aniline nitrogen is the slowest step.
Primary KIE (kH/kD > 1): A primary KIE would be observed if a C-H bond on the electrophile were being broken in the rate-determining step. This is less common for simple substitutions at the nitrogen but could be relevant in more complex transformations.
Secondary KIE (kH/kD ≠ 1): A secondary kinetic isotope effect, where the isotopically labeled bond is not broken, can provide information about changes in hybridization at the reaction center. wikipedia.org For example, a change from sp³ to sp² hybridization at a carbon adjacent to the reaction site can lead to a small but measurable KIE.
Such studies are crucial for distinguishing between different potential mechanisms, such as a concerted SN2-type pathway versus a stepwise addition-elimination pathway. ias.ac.inscispace.com
Investigating Reactions at the Cyclopropyl Rings
The cyclopropyl groups in this compound are strained, three-membered rings that can participate in unique chemical reactions not typically observed for other alkyl substituents.
N-cyclopropylanilines are known to act as probes for single-electron transfer (SET) mechanisms. researchgate.net The utility of these groups as mechanistic probes stems from the rapid and irreversible ring-opening that occurs upon oxidation of the amine to its radical cation. researchgate.net
The reaction of a related compound, 4-chloro-N-2-phenylcyclopropyl-N-methylaniline, with nitrous acid provides a clear example of this reactivity. The reaction proceeds via the formation of an amine radical cation, which is followed by the rapid opening of the cyclopropyl ring. This process leads to the selective cleavage of the cyclopropyl group from the nitrogen atom and the formation of an iminium ion with a carbon-centered radical. researchgate.net This intermediate can then be trapped by species like nitric oxide (NO) or undergo further oxidation. researchgate.net
Table 2: Products from the Reaction of an Analogous N-Cyclopropylaniline with Nitrous Acid
| Product | Yield | Inferred Intermediate |
|---|---|---|
| 4-chloro-N-methyl-N-nitrosoaniline | 76% | Amine fragment after C-N cleavage |
| Cinnamaldehyde | 55% | Product from cyclopropyl ring fragment |
| 3-phenyl-5-hydroxyisoxazoline | 26% | Product from cyclopropyl ring fragment |
Data derived from the reaction of 4-chloro-N-2-phenylcyclopropyl-N-methylaniline. researchgate.net
Electrophilic ring-opening is another potential pathway, particularly under acidic conditions, where protonation of the cyclopropane (B1198618) ring can lead to cleavage of a C-C bond to form a carbocationic intermediate. nih.gov
While simple cyclopropane rings are generally unreactive in cycloaddition reactions, the aniline portion of the molecule can participate in such transformations. The aromatic ring, activated by the nitrogen substituent, can act as a diene or dienophile component in certain cycloaddition reactions, though this is not common.
A more plausible pathway involves the formation of an imine or iminium ion from the aniline, which can then participate in aza-Diels-Alder reactions. encyclopedia.pubnih.gov For example, the three-component Povarov reaction involves an aniline, an aldehyde, and an electron-rich alkene to form tetrahydroquinolines. nih.gov In such a scenario, this compound could serve as the aniline component, reacting with an aldehyde to form an in-situ iminium ion that subsequently undergoes a [4+2] cycloaddition with an alkene.
Reaction Dynamics of the Chloro Substituent in the Aromatic Ring
The chloro substituent on the aromatic ring is another key reactive site. Its dynamics are typically characterized by its role as a leaving group in nucleophilic aromatic substitution (SNAr) or its replacement via other mechanisms.
Direct SNAr reactions where chloride acts as a leaving group are generally difficult on an unactivated benzene (B151609) ring. Such reactions typically require strong electron-withdrawing groups (like -NO₂) ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. researchgate.netnih.gov Since this compound lacks such activation, forcing conditions (high temperature, strong nucleophile) would be required to achieve substitution of the chlorine.
However, alternative pathways for reacting at the chloro-substituted position exist. The electrochemical oxidation of 4-chloroaniline has been shown to result in the formation of a radical cation, which can lead to the elimination of the para-substituent. nih.govrsc.org
Furthermore, the aniline group provides a synthetic handle for replacing the chloro substituent via the formation of a diazonium salt. The Sandmeyer reaction, for example, involves the diazotization of the aniline with nitrous acid, followed by treatment with a copper(I) salt (e.g., CuCN, CuBr) to replace the diazonium group with a variety of nucleophiles. While this reaction replaces the amino group, it is a powerful method for introducing a wide range of functional groups onto the aromatic ring, fundamentally altering the molecule's structure. libretexts.org
Halogen Dance and Migration Phenomena
The "halogen dance" is a fascinating and synthetically useful isomerization reaction in which a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. researchgate.net This process is typically base-induced and proceeds through a series of deprotonation and reprotonation steps, often involving metalated intermediates. While specific studies on the halogen dance reaction of this compound are not extensively documented in publicly available literature, the general mechanism can be extrapolated from studies on similar haloaromatic compounds.
The reaction is initiated by a strong base, which abstracts a proton from the aromatic ring, leading to the formation of an aryl anion. The position of deprotonation is influenced by the directing effects of the substituents on the ring. The resulting carbanion can then induce the migration of the halogen atom. The stability of the anionic intermediates plays a key role in determining the direction and feasibility of the halogen migration. For this compound, the electron-donating nature of the dicyclopropylmethylamino group and the electron-withdrawing nature of the chloro substituent would influence the regioselectivity of deprotonation and the subsequent halogen migration.
It is important to note that the efficiency and outcome of the halogen dance reaction are highly dependent on the reaction conditions, including the choice of base, solvent, and temperature. researchgate.net
Cross-Coupling Reaction Mechanisms
This compound can serve as a substrate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-Cl bond in this compound makes it a suitable partner for a range of coupling partners.
General Mechanism of Palladium-Catalyzed Cross-Coupling Reactions:
Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving three key steps: nih.gov
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, this compound) to form a Pd(II) intermediate. This step involves the insertion of the palladium atom into the carbon-halogen bond.
Transmetalation: In this step, the organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) is transferred to the palladium(II) complex, displacing the halide.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Specific Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide. nrochemistry.comlibretexts.orgwikipedia.org For this compound, a Suzuki-Miyaura coupling would enable the formation of a new carbon-carbon bond at the 4-position of the aniline ring. The reaction is typically carried out in the presence of a palladium catalyst and a base. organic-chemistry.org
Buchwald-Hartwig Amination: This reaction is a method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. While this compound already possesses a secondary amine, it could potentially undergo further N-arylation under specific conditions, or the chloro-substituent could be replaced by another amine. The choice of ligands on the palladium catalyst is crucial for the efficiency of this reaction. rug.nl
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org The coupling of this compound with an alkyne would yield an alkynyl-substituted aniline derivative. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. rsc.org
The following interactive table summarizes the key components of these cross-coupling reactions as they would apply to this compound.
| Reaction Name | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura Coupling | Organoboron Reagent (e.g., R-B(OH)₂) | Pd Catalyst + Base | Biaryl or Aryl-Alkyl Compound |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd Catalyst + Base + Ligand | Di- or Tri-substituted Amine |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd Catalyst + Cu(I) Co-catalyst + Base | Aryl-Alkynyl Compound |
It is important to recognize that while the general mechanisms are well-established, the specific kinetics and reaction outcomes for this compound would be influenced by the steric and electronic properties of the dicyclopropylmethyl group. Further experimental studies would be necessary to fully elucidate the reaction profiles for this particular compound.
Advanced Spectroscopic Characterization Techniques for Structural and Electronic Elucidation of 4 Chloro N Dicyclopropylmethyl Aniline and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of 4-chloro-N-(dicyclopropylmethyl)aniline. It provides insights into the connectivity of atoms and the spatial arrangement of the dicyclopropylmethyl group relative to the 4-chloroaniline (B138754) core.
Multi-dimensional NMR Techniques (e.g., HSQC, HMBC, COSY)
Multi-dimensional NMR techniques are pivotal in unambiguously assigning the proton (¹H) and carbon (¹³C) signals of this compound, especially given the complexity of the overlapping signals from the dicyclopropylmethyl moiety.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal the coupling between adjacent protons. For the dicyclopropylmethyl group, COSY is essential to trace the proton-proton connectivities within each cyclopropyl (B3062369) ring and the methine proton.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of each carbon atom in the dicyclopropylmethyl and 4-chloroaniline moieties by linking them to their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically 2-3 bonds). HMBC is crucial for establishing the connectivity between the dicyclopropylmethyl group and the aniline (B41778) nitrogen, and for confirming the substitution pattern on the aromatic ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound Note: These are predicted values based on related structures and have not been experimentally verified.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| H-2/H-6 | 7.10-7.20 (d) | 128.0-129.0 | C-4, C-N |
| H-3/H-5 | 6.60-6.70 (d) | 114.0-115.0 | C-1, C-N |
| N-H | 3.5-4.5 (br s) | - | C-1, C-methine |
| Methine-H | 2.5-2.7 (m) | 60.0-65.0 | C-cyclopropyl, C-1 |
| Cyclopropyl-H | 0.2-0.8 (m) | 5.0-15.0 (CH), 0-5.0 (CH₂) | - |
Solid-State NMR for Crystalline Forms
While solution-state NMR provides detailed information about the molecule in a solvated state, solid-state NMR (ssNMR) offers insights into the structure and dynamics in the crystalline form. For this compound, ssNMR could be employed to:
Identify Polymorphs: Different crystalline forms of the compound would yield distinct ssNMR spectra, allowing for the identification and characterization of polymorphs.
Determine Molecular Conformation in the Solid State: ssNMR can reveal the specific conformation of the dicyclopropylmethyl group relative to the aromatic ring in the crystal lattice.
Probe Intermolecular Interactions: Techniques like cross-polarization magic-angle spinning (CP-MAS) can provide information about the proximity of different nuclei, shedding light on intermolecular packing and hydrogen bonding in the solid state.
Advanced Vibrational Spectroscopy (FT-IR, Raman) for Conformational Studies
Analysis of Characteristic Functional Group Vibrations
The FT-IR and Raman spectra of this compound would exhibit characteristic bands corresponding to its constituent functional groups.
Table 2: Expected Characteristic Vibrational Frequencies for this compound Note: These are expected frequency ranges and require experimental verification.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretching | 3350-3450 |
| Aromatic C-H | Stretching | 3000-3100 |
| Aliphatic C-H (cyclopropyl & methine) | Stretching | 2850-3000 |
| C=C (aromatic) | Stretching | 1580-1620, 1470-1520 |
| C-N | Stretching | 1250-1350 |
| C-Cl | Stretching | 1000-1100 |
| Cyclopropyl Ring | Ring "breathing" | ~1020 |
Spectroscopic Signatures of Dicyclopropylmethyl Moieties
The dicyclopropylmethyl group has distinct vibrational modes that serve as a spectroscopic signature. The C-H stretching vibrations of the cyclopropyl rings are expected to appear at slightly higher wavenumbers than typical sp³ C-H bonds due to ring strain. Furthermore, the characteristic "breathing" mode of the cyclopropyl ring is a key indicator of its presence. Conformational changes in the dicyclopropylmethyl group would lead to shifts in the positions and intensities of these vibrational bands, making FT-IR and Raman spectroscopy sensitive probes of the molecule's conformational landscape.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of this compound, which allows for the unambiguous confirmation of its elemental composition. Furthermore, the analysis of its fragmentation pattern provides valuable structural information.
The expected molecular ion peak [M]⁺ for C₁₀H₁₂ClN would have a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Upon ionization, the molecule is expected to undergo fragmentation. Key fragmentation pathways would likely involve:
Alpha-cleavage: Cleavage of the bond between the methine carbon and one of the cyclopropyl rings, leading to a stable resonance-stabilized cation.
Loss of a cyclopropyl group: Fragmentation resulting in the loss of a C₃H₅ radical.
Cleavage of the N-C bond: Dissociation of the bond between the nitrogen and the dicyclopropylmethyl group.
Ring opening of the cyclopropyl groups: Rearrangement reactions following ionization that involve the opening of the strained cyclopropyl rings.
Table 3: Predicted Key Fragments in the High-Resolution Mass Spectrum of this compound Note: These are predicted fragmentation patterns and require experimental confirmation.
| m/z (for ³⁵Cl) | Possible Fragment Identity |
| 209.0713 | [M]⁺ (Molecular Ion) |
| 168.0580 | [M - C₃H₅]⁺ |
| 126.0213 | [Cl-C₆H₄-NH]⁺ |
| 83.0855 | [CH(C₃H₅)₂]⁺ |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) is a powerful technique for unambiguous structure confirmation. It involves multiple stages of mass analysis, typically including the selection of a precursor ion (such as the molecular ion or protonated molecule) and its subsequent fragmentation through collision-induced dissociation (CID) to produce a spectrum of product ions. The resulting fragmentation pattern provides a detailed fingerprint of the molecule's structure.
For this compound (C₁₃H₁₆ClN), the protonated molecule [M+H]⁺ would be the expected precursor ion in electrospray ionization (ESI), with a calculated monoisotopic m/z of 222.10. The fragmentation of this ion is predicted to occur along several pathways dictated by the molecule's functional groups: the chloroaniline core and the dicyclopropylmethyl substituent on the nitrogen atom.
Key predictable fragmentation pathways include:
Alpha-Cleavage: This is a characteristic fragmentation for amines, involving the cleavage of a bond adjacent to the nitrogen atom. For the dicyclopropylmethyl group, this could lead to the loss of a cyclopropyl radical (•C₃H₅) to form a stable iminium ion.
Benzylic Cleavage: Cleavage of the N-C bond connecting the dicyclopropylmethyl group to the aniline nitrogen would result in the formation of a 4-chloroaniline radical cation or a dicyclopropylmethyl cation.
Fragmentation of the Dicyclopropylmethyl Group: The strained cyclopropyl rings can undergo ring-opening or fragmentation, leading to the loss of smaller neutral fragments like ethene (C₂H₄).
Loss of Chlorine: The aromatic chlorine atom can be lost as a radical (•Cl) or as part of a neutral loss of HCl.
These fragmentation pathways provide diagnostic ions that help confirm the connectivity of the molecule.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure/Origin |
|---|---|---|---|
| 222.10 | 180.05 | C₃H₆ (Propene) | Loss of a cyclopropyl group via rearrangement. |
| 222.10 | 126.02 | C₇H₁₂ (Dicyclopropylmethane) | Cleavage of the N-C bond, forming the 4-chloroanilinium ion. |
| 222.10 | 96.08 | C₇H₅ClN (4-chloroaniline) | Cleavage of the N-C bond, forming the dicyclopropylmethyl cation. |
| 126.02 | 91.05 | Cl (Chlorine radical) | Loss of chlorine from the 4-chloroanilinium ion. |
Gas Chromatography-Mass Spectrometry (GC/MS) for Purity and Identification in Mixtures
Gas chromatography-mass spectrometry (GC/MS) is an essential technique for separating volatile compounds from a mixture and identifying them based on their retention time and mass spectrum. nih.gov For this compound, GC/MS analysis would serve to assess its purity and identify it within a complex reaction mixture.
The chromatographic behavior is influenced by the compound's volatility and interactions with the GC column's stationary phase. shimadzu.com Due to its relatively high molecular weight (221.73 g/mol ) and the bulky, non-polar dicyclopropylmethyl group, this compound is expected to have a longer retention time than simpler, more volatile anilines like 4-chloroaniline on a standard non-polar column (e.g., one with a 5% phenyl polysiloxane stationary phase). epa.gov The retention time is a key parameter for identification when compared against a known standard under identical analytical conditions. shimadzu.com
Upon elution from the GC column, the molecule enters the mass spectrometer, where it is typically ionized by electron impact (EI). The resulting mass spectrum provides a fragmentation pattern that serves as a chemical fingerprint. The spectrum would be expected to show a distinct molecular ion peak (M⁺•) at m/z 221, along with fragment ions resulting from the pathways described in the MS/MS section. The combination of a specific retention time and a unique mass spectrum allows for high-confidence identification of the compound. jocpr.com
| Parameter | Predicted Value/Observation | Significance |
|---|---|---|
| Retention Time | Longer than 4-chloroaniline on a non-polar column | Indicates lower volatility and/or stronger interaction with the stationary phase. |
| Molecular Ion (M⁺•) (m/z) | 221/223 (approx. 3:1 ratio) | Confirms molecular weight and presence of one chlorine atom. |
| Major Fragment 1 (m/z) | 180 | Corresponds to the loss of a cyclopropyl group (alpha-cleavage). |
| Major Fragment 2 (m/z) | 126 | Represents the 4-chloroaniline fragment. |
| Major Fragment 3 (m/z) | 96 | Represents the dicyclopropylmethyl fragment. |
X-ray Crystallography for Definitive Molecular Structure and Intermolecular Interactions
While mass spectrometry and chromatography can establish the identity and purity of a compound, X-ray crystallography provides the most definitive structural information by mapping the precise arrangement of atoms in three-dimensional space. This technique is contingent upon the ability to grow a suitable single crystal of the compound.
Although specific crystallographic data for this compound is not publicly available, predictions about its solid-state structure can be made by examining related molecules. For instance, the crystal structure of 4-chloroaniline reveals key details about the geometry of the chloroaniline moiety. researchgate.net The analysis would provide precise bond lengths, bond angles, and torsion angles for the target molecule.
Key structural features to be determined would include:
The geometry at the nitrogen atom, which is expected to be trigonal pyramidal.
The C-N and C-Cl bond lengths and the planarity of the benzene (B151609) ring.
The conformation of the dicyclopropylmethyl group, including the orientation of the two cyclopropyl rings relative to each other and the aniline ring.
Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice, revealing intermolecular interactions that govern the material's bulk properties. For this compound, one might expect to observe weak intermolecular forces such as C-H···π interactions between the alkyl protons and the aromatic ring of a neighboring molecule, and potentially weak C-H···Cl hydrogen bonds. The presence of bulky dicyclopropylmethyl groups might also influence the packing arrangement, potentially preventing efficient π-π stacking of the aromatic rings. nih.gov
| Parameter | Predicted Value/Feature | Basis for Prediction |
|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | Common for substituted anilines. |
| Space Group | Centrosymmetric (e.g., P2₁/c) | Common for achiral organic molecules. |
| C-Cl Bond Length | ~1.74 Å | Based on known structures of chloroaromatics. |
| C(aryl)-N Bond Length | ~1.40 Å | Typical for N-alkylanilines. |
| Intermolecular Interactions | C-H···π interactions, C-H···Cl contacts | Based on the functional groups present. |
Computational Chemistry and Theoretical Insights into 4 Chloro N Dicyclopropylmethyl Aniline
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into the electronic behavior of molecules.
HOMO-LUMO Analysis and Electrostatic Potential Surfaces
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental concepts in frontier molecular orbital theory. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and stability. researchgate.netmdpi.com A smaller energy gap generally suggests higher reactivity. researchgate.net Analysis of the spatial distribution of these orbitals helps in identifying the electron-donating (HOMO) and electron-accepting (LUMO) sites within a molecule. mdpi.comthaiscience.info
Furthermore, the molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.net Regions of negative potential are susceptible to electrophilic attack, while positive potential areas are prone to nucleophilic attack. thaiscience.info For 4-chloro-N-(dicyclopropylmethyl)aniline, such an analysis would elucidate the influence of the chloro, amino, and dicyclopropylmethyl groups on the electronic landscape of the aromatic ring. While studies on other aniline (B41778) derivatives exist, specific HOMO-LUMO energy values and MEP maps for the title compound are not available in the current body of scientific literature. thaiscience.inforesearchgate.net
NBO Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful technique used to study intramolecular and intermolecular bonding and interactions among bonds. researchgate.net It provides a detailed picture of charge transfer and hyperconjugative interactions, which are crucial for understanding molecular stability. For instance, NBO analysis can quantify the delocalization of electron density from a lone pair of the nitrogen atom to the antibonding orbitals of adjacent groups. While NBO analyses have been performed on related aniline compounds to understand their electronic properties, no such data has been published for this compound. researchgate.net
Molecular Dynamics Simulations for Conformational Space and Solvent Effects
Molecular dynamics (MD) simulations offer a way to explore the conformational landscape of a molecule and to understand the influence of the surrounding environment, such as a solvent. rsc.orgrsc.org The dicyclopropylmethyl group in this compound introduces significant conformational flexibility. MD simulations could reveal the preferred spatial arrangements of the cyclopropyl (B3062369) rings relative to the aniline core and how these conformations are influenced by different solvents. This information is vital for understanding how the molecule behaves in a solution, which has implications for its reactivity and potential applications. To date, no MD simulation studies have been reported for this compound.
Reaction Path Investigations and Transition State Characterization
Computational chemistry can be employed to investigate the mechanisms of chemical reactions by mapping out the potential energy surface. mdpi.com This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them. By calculating the energy barriers associated with different reaction pathways, chemists can predict the most likely mechanism. For this compound, this could involve studying its synthesis, degradation, or its reactions with other chemical species. For example, understanding the mechanism of its formation from 4-chloroaniline (B138754) and a dicyclopropylmethyl-containing reagent would be of significant interest. However, the scientific literature currently lacks any such reaction path investigations for this molecule.
Prediction of Spectroscopic Properties and Comparison with Experimental Data
Theoretical calculations can predict various spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. researchgate.netnih.gov These predicted spectra can be compared with experimental data to confirm the molecular structure and to aid in the assignment of spectral bands. researchgate.net Density Functional Theory (DFT) is a commonly used method for this purpose. researchgate.netnih.gov While experimental spectroscopic data for this compound may exist in chemical databases, a detailed computational study that predicts and interprets its spectroscopic features has not been published. Such a study would provide a deeper understanding of the vibrational modes and chemical shifts in the molecule.
Chemical Reactivity and Derivatization Strategies for Functionalization of 4 Chloro N Dicyclopropylmethyl Aniline
Derivatization at the Nitrogen Atom for Novel Conjugates
The secondary amine of 4-chloro-N-(dicyclopropylmethyl)aniline serves as a prime site for the introduction of a variety of functional groups, enabling the creation of novel conjugates with diverse applications.
Acylation and Sulfonylation Reactions
The nitrogen atom of this compound can readily undergo acylation with acyl chlorides or acid anhydrides in the presence of a base to form the corresponding N-acyl derivatives. This transformation is crucial for several reasons, including the protection of the amino group to modulate its electronic and steric properties, which can influence subsequent reactions on the aromatic ring. The resulting amides are generally stable and crystalline compounds, facilitating their purification. A typical acylation reaction involves the treatment of this compound with an acyl chloride, such as acetyl chloride or benzoyl chloride, in the presence of a base like pyridine (B92270) or triethylamine.
| Reagent Class | Example Reagent | Product Type |
| Acyl Halide | Acetyl chloride | N-Acyl-4-chloro-N-(dicyclopropylmethyl)aniline |
| Acid Anhydride | Acetic anhydride | N-Acyl-4-chloro-N-(dicyclopropylmethyl)aniline |
| Sulfonyl Halide | p-Toluenesulfonyl chloride | N-Sulfonyl-4-chloro-N-(dicyclopropylmethyl)aniline |
Alkylation and Arylation at the Amine Nitrogen
Further substitution at the amine nitrogen can be accomplished through alkylation and arylation reactions, leading to the formation of tertiary amines. N-alkylation can be achieved using alkyl halides, although this reaction can sometimes be challenging to control and may lead to the formation of quaternary ammonium (B1175870) salts if the resulting tertiary amine is sufficiently nucleophilic. The use of a base is typically required to neutralize the hydrogen halide formed during the reaction. For a sterically hindered secondary amine like this compound, the reaction rate with bulky alkyl halides may be slow.
N-arylation, the formation of a new nitrogen-aryl bond, can be accomplished using modern cross-coupling methodologies, most notably the Buchwald-Hartwig amination. nih.gov This palladium-catalyzed reaction allows for the coupling of the secondary amine with a wide range of aryl halides or triflates, providing access to a diverse library of triarylamine derivatives. nih.gov The choice of palladium precursor, ligand, and base is critical for the success of this transformation and depends on the specific substrates being coupled.
Functionalization of the Aromatic Ring via Electrophilic Aromatic Substitution
The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating N-(dicyclopropylmethyl)amino group. This group is an ortho, para-director. However, the presence of the chloro substituent, which is also an ortho, para-director but deactivating, and the steric bulk of the dicyclopropylmethyl group will influence the regioselectivity of incoming electrophiles. The chloro atom at the 4-position blocks one of the para positions, directing substitution primarily to the ortho positions relative to the amino group.
Nitration and Halogenation Reactions
Nitration of the aromatic ring can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. Due to the activating nature of the amino group, this reaction is expected to proceed readily. The primary product anticipated is 2-nitro-4-chloro-N-(dicyclopropylmethyl)aniline, with the nitro group being introduced at one of the positions ortho to the strongly activating amino group. It is important to control the reaction conditions to avoid over-nitration or side reactions. In some cases, protection of the amino group via acylation may be necessary to achieve cleaner and more selective nitration.
Halogenation, such as bromination or further chlorination, can also be performed on the aromatic ring. Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent are commonly used for the regioselective halogenation of anilines. beilstein-journals.org Similar to nitration, the substitution is expected to occur at the ortho position to the amino group, yielding 2-bromo-4-chloro-N-(dicyclopropylmethyl)aniline or 2,4-dichloro-N-(dicyclopropylmethyl)aniline, respectively. The use of copper(II) halides in ionic liquids has also been reported as a mild and regioselective method for the halogenation of unprotected anilines. beilstein-journals.org
| Reaction | Reagent | Expected Major Product |
| Nitration | HNO₃/H₂SO₄ | 2-Nitro-4-chloro-N-(dicyclopropylmethyl)aniline |
| Bromination | N-Bromosuccinimide (NBS) | 2-Bromo-4-chloro-N-(dicyclopropylmethyl)aniline |
| Chlorination | N-Chlorosuccinimide (NCS) | 2,4-Dichloro-N-(dicyclopropylmethyl)aniline |
Friedel-Crafts Reactions
Direct Friedel-Crafts alkylation and acylation reactions on anilines are often problematic. wikipedia.org The basic nitrogen atom of the amino group can coordinate with the Lewis acid catalyst (e.g., AlCl₃), leading to deactivation of the aromatic ring towards electrophilic attack. wikipedia.org This complexation effectively converts the activating amino group into a strongly deactivating ammonium group.
To circumvent this issue, the amino group is typically protected, for instance, by acylation, prior to attempting a Friedel-Crafts reaction. The resulting N-acyl group is still an ortho, para-director but is less activating than the free amino group. Friedel-Crafts acylation of the protected 4-chloro-N-(dicyclopropylmethyl)acetanilide would be expected to introduce an acyl group at the 2-position. Subsequent deprotection of the amide would then yield the corresponding aminoketone.
Cyclopropyl (B3062369) Ring Transformations and Derivatization
The dicyclopropylmethyl group is generally a stable moiety. The cyclopropane (B1198618) rings are known to be resistant to many common chemical transformations due to their strained nature. However, under certain harsh conditions, such as treatment with strong acids or in the presence of specific transition metal catalysts, the cyclopropane rings can undergo ring-opening reactions. For instance, Lewis acid-mediated ring-opening of cyclopropyl amides has been reported. These reactions typically proceed through a cationic intermediate and can lead to the formation of various acyclic or rearranged products. However, such transformations would likely require forcing conditions that might also affect other functional groups in the this compound molecule.
Direct functionalization of the C-H bonds of the cyclopropyl rings without ring-opening is a more challenging but potentially valuable transformation for introducing further diversity. Such reactions are less common and would likely require specialized catalytic systems. For most synthetic applications involving this compound, the dicyclopropylmethyl group is likely to be retained as a stable structural element.
Controlled Ring-Opening for Alkyl Chain Extension
The high ring strain of the cyclopropyl groups in this compound makes them susceptible to ring-opening reactions, which can be exploited to introduce longer alkyl chains onto the aniline (B41778) scaffold. This transformation can be effectively mediated by Lewis acids, which activate the cyclopropane ring towards nucleophilic attack.
The proposed mechanism involves the coordination of a Lewis acid to the nitrogen atom of the aniline, which enhances the electron-withdrawing nature of the amino group. This polarization facilitates the cleavage of a C-C bond in one of the cyclopropyl rings, leading to the formation of a stabilized carbocationic intermediate. Subsequent reaction with a nucleophile or rearrangement can then yield an extended alkyl chain. The regioselectivity of the ring-opening can be influenced by the nature of the Lewis acid and the reaction conditions. For instance, in the presence of a suitable nucleophile, a homoallylic amine can be formed.
| Entry | Lewis Acid | Nucleophile/Solvent | Potential Product | Hypothetical Yield (%) |
|---|---|---|---|---|
| 1 | BF3·OEt2 | CH2Cl2 | N-(1-cyclopropyl-3-butenyl)-4-chloroaniline | 75 |
| 2 | AlCl3 | Toluene | N-(1-cyclopropyl-4-phenylbutyl)-4-chloroaniline | 68 |
| 3 | TiCl4 | Acetonitrile | N-(1-cyclopropyl-3-acetamidobutyl)-4-chloroaniline | 72 |
| 4 | SnCl4 | Methanol | N-(1-cyclopropyl-3-methoxybutyl)-4-chloroaniline | 80 |
Research on related N-cyclopropyl anilines has demonstrated that the choice of the Lewis acid and the reaction conditions can be tuned to control the outcome of the ring-opening reaction, providing access to a variety of functionalized aniline derivatives. nih.govgoogle.com
Cyclopropanation Reactions on Unsaturated Derivatives
To perform cyclopropanation, an unsaturated derivative of this compound must first be synthesized. A plausible approach is the N-allylation of the parent compound to introduce a reactive double bond. This can be achieved by reacting this compound with an allyl halide, such as allyl bromide, in the presence of a base.
Once the unsaturated precursor, N-allyl-N-(cyclopropylmethyl)-4-chloroaniline, is obtained, the allyl group can be subjected to cyclopropanation. The Simmons-Smith reaction, which typically employs diiodomethane (B129776) and a zinc-copper couple, is a well-established method for converting alkenes into cyclopropanes. stackexchange.com This reaction is known for its stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product. stackexchange.com
Given the presence of a chiral center at the dicyclopropylmethyl carbon, the cyclopropanation of N-allyl-N-(cyclopropylmethyl)-4-chloroaniline can potentially lead to the formation of diastereomers. The diastereoselectivity of the Simmons-Smith reaction on allylic amines can be influenced by the steric environment around the double bond and by the potential for chelation control involving the nitrogen atom. rsc.orgwiley-vch.denih.gov
| Entry | Allyl Derivative | Cyclopropanating Agent | Potential Product | Hypothetical Diastereomeric Ratio (d.r.) | Hypothetical Yield (%) |
|---|---|---|---|---|---|
| 1 | N-allyl-N-(cyclopropylmethyl)-4-chloroaniline | CH2I2, Zn-Cu | N-((cyclopropylmethyl)(cyclopropyl)methyl)-4-chloroaniline | 1:1 | 85 |
| 2 | N-(2-methylallyl)-N-(cyclopropylmethyl)-4-chloroaniline | CH2I2, Et2Zn | N-((cyclopropylmethyl)(2-methylcyclopropyl)methyl)-4-chloroaniline | 1.5:1 | 88 |
| 3 | N-cinnamyl-N-(cyclopropylmethyl)-4-chloroaniline | CH2I2, Zn-Cu | N-((cyclopropylmethyl)(2-phenylcyclopropyl)methyl)-4-chloroaniline | 2:1 | 78 |
The development of diastereoselective cyclopropanation methods for allylic amines is an active area of research, and the use of chiral auxiliaries or catalysts could potentially enhance the stereochemical control of this transformation. wiley-vch.demdpi.com
Applications of 4 Chloro N Dicyclopropylmethyl Aniline As a Versatile Synthetic Building Block
Utilization in the Construction of Heterocyclic Systems
The sterically demanding and electronically influential nature of the dicyclopropylmethyl group, combined with the presence of the chloro-substituent on the aniline (B41778) ring, makes 4-chloro-N-(dicyclopropylmethyl)aniline a unique substrate for the synthesis of nitrogen-containing heterocycles.
Synthesis of Quinazoline (B50416) Derivatives
While direct, specific literature detailing the synthesis of quinazoline derivatives from this compound is not extensively available, the general reactivity of substituted anilines provides a basis for its potential application in this area. The construction of the quinazoline core often involves the reaction of an aniline derivative with a suitable carbon and nitrogen source. For instance, a common synthetic route involves the reaction of an aniline with a formamide (B127407) equivalent or a two-carbon synthon followed by cyclization.
One of the most utilized methods for preparing 4-anilinoquinazolines is the amination of 4-chloroquinazolines with primary or secondary amines. nih.gov In this context, this compound could potentially be used as the amine component to introduce the dicyclopropylmethylamino moiety at the 4-position of a pre-formed quinazoline core.
The table below outlines a general, plausible reaction scheme for the synthesis of a quinazoline derivative using a substituted aniline.
| Reactant 1 | Reactant 2 | Product | General Conditions |
| Substituted Aniline | Formamidine Acetate | 4-Aminoquinazoline derivative | High temperature |
| Substituted Aniline | 2-Aminobenzaldehyde | 2,3-Disubstituted quinazoline | Oxidative cyclization |
| 4-Chloroquinazoline | Amine | 4-Aminoquinazoline derivative | Base, solvent |
This table represents general synthetic strategies for quinazolines and suggests the potential role of this compound based on the reactivity of analogous compounds.
Formation of Other Nitrogen-Containing Heterocycles
Beyond quinazolines, substituted anilines are pivotal in the synthesis of a wide array of nitrogen-containing heterocycles. researchgate.netnih.gov The specific substitution pattern of this compound offers a unique starting point for creating novel heterocyclic structures. For example, it could potentially be utilized in reactions such as the Skraup synthesis of quinolines, the Doebner-von Miller reaction, or various metal-catalyzed cyclization reactions to form indoles, carbazoles, and other fused heterocyclic systems.
The electronic effect of the chloro group and the steric hindrance of the dicyclopropylmethyl substituent would be expected to play a significant role in directing the regioselectivity and stereoselectivity of these cyclization reactions. Research in this area would be necessary to fully elucidate the synthetic utility of this compound in generating diverse heterocyclic libraries.
Incorporation into Complex Molecular Architectures
The distinct properties of this compound also make it an attractive candidate for incorporation into larger, more complex molecular structures with specific functionalities.
Precursor for Advanced Organic Materials
Aniline derivatives are fundamental building blocks for a variety of organic materials, including conducting polymers, dyes, and liquid crystals. openpr.comrsc.org The polymerization of aniline and its derivatives can lead to materials with interesting electronic and optical properties. acs.org The presence of the chloro and dicyclopropylmethyl groups in this compound could be exploited to fine-tune the properties of such materials.
For instance, the chloro-substituent can influence the electronic properties and solubility of a resulting polymer, while the bulky dicyclopropylmethyl group could affect the polymer's morphology and processability. Although specific studies on polymers derived from this compound are not prominent in the literature, the general principles of aniline polymerization suggest its potential as a monomer for creating novel materials with tailored characteristics.
Integration into Ligands for Catalysis
Aniline derivatives are frequently used as precursors for the synthesis of ligands employed in transition-metal catalysis. The nitrogen atom of the aniline can be incorporated into various ligand frameworks, such as Schiff bases, N-heterocyclic carbenes (NHCs), and phosphine-amine ligands. These ligands play a crucial role in controlling the activity and selectivity of catalytic reactions.
The dicyclopropylmethyl group on this compound could introduce significant steric bulk around a metal center when incorporated into a ligand. This steric hindrance can be advantageous in certain catalytic applications, for example, by promoting reductive elimination or influencing the regioselectivity of a reaction. The chloro-substituent, in turn, could modulate the electronic properties of the ligand and, consequently, the catalytic activity of the metal complex. Palladium-catalyzed C-H functionalization reactions of aniline derivatives often rely on directing groups attached to the nitrogen atom, and the dicyclopropylmethyl group could serve such a role or influence selectivity in non-directed reactions. nih.govacs.orgnih.govresearchgate.net
Contribution to the Development of Functional Molecules
The term "functional molecules" encompasses a broad range of compounds designed for specific applications, including pharmaceuticals, agrochemicals, and molecular probes. Aniline and its derivatives are ubiquitous scaffolds in the development of such molecules. wikipedia.orgtransparencymarketresearch.com The 4-chloroaniline (B138754) substructure, for example, is found in a number of bioactive compounds. wikipedia.orgncats.io
While the specific biological or functional properties of molecules derived directly from this compound are not well-documented, its structural motifs suggest potential avenues for exploration. The lipophilic dicyclopropylmethyl group could enhance the membrane permeability of a drug candidate, while the 4-chloro substitution is a common feature in many agrochemicals and pharmaceuticals, often contributing to improved efficacy or metabolic stability. Further research would be required to synthesize and evaluate derivatives of this compound for various functional applications.
Role in Scaffold Diversity Generation
The generation of molecular scaffold diversity is a cornerstone of modern medicinal chemistry and materials science, enabling the exploration of vast chemical spaces to identify novel compounds with desired properties. nih.gov Building blocks like this compound are valuable due to the unique combination of structural motifs they offer: a halogenated aromatic ring, a secondary amine linker, and a sterically demanding dicyclopropylmethyl group.
The dicyclopropylmethyl moiety is particularly significant. The cyclopropyl (B3062369) group itself is a well-established pharmacophore in drug discovery, known for its ability to introduce conformational rigidity and improve metabolic stability. researchgate.netscientificupdate.comnih.gov The presence of two such groups in the dicyclopropylmethyl substituent imparts a distinct three-dimensional character to the molecule. This steric bulk can influence the orientation of substituents in subsequent reactions, leading to a wider range of structural isomers and novel molecular frameworks.
In synthetic chemistry, the 4-chloroaniline core serves as a versatile platform for a variety of chemical transformations. The chlorine atom can be functionalized through cross-coupling reactions, while the aniline nitrogen can participate in N-alkylation, acylation, and other bond-forming reactions. The combination of these reactive sites allows for the systematic modification of the core structure, leading to the generation of diverse molecular scaffolds.
Table 1: Potential Synthetic Transformations for Scaffold Diversity
| Reaction Type | Reagents and Conditions | Potential Outcome |
|---|---|---|
| Suzuki Coupling | Palladium catalyst, boronic acid | Aryl-aryl bond formation at the chloro-position |
| Buchwald-Hartwig Amination | Palladium catalyst, amine | C-N bond formation at the chloro-position |
| N-Acylation | Acyl chloride, base | Formation of an amide linkage |
While specific studies detailing the use of this compound in large-scale library synthesis are not widely documented, its structural features suggest significant potential. The unique interplay of the chloro, amino, and dicyclopropylmethyl groups provides a rich template for creating complex and diverse molecular architectures.
Exploration in Supramolecular Chemistry
Supramolecular chemistry involves the study of non-covalent interactions between molecules to form larger, organized assemblies. researchgate.net Halogenated organic molecules, such as this compound, are of particular interest in this field due to the ability of the halogen atom to participate in halogen bonding. rsc.orgresearchgate.net
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile such as a lone pair of electrons on a nitrogen or oxygen atom. nih.gov The chlorine atom in this compound can potentially engage in such interactions, directing the self-assembly of molecules into well-defined supramolecular structures. The strength and directionality of these bonds can be tuned by the electronic environment of the aromatic ring.
The dicyclopropylmethyl group also plays a crucial role in the supramolecular behavior of the molecule. Its bulky and hydrophobic nature can influence the packing of molecules in the solid state and their aggregation in solution. These steric interactions, in concert with potential hydrogen bonding involving the aniline proton and halogen bonding from the chlorine atom, could lead to the formation of complex and ordered supramolecular architectures.
Table 2: Potential Non-Covalent Interactions in Supramolecular Assembly
| Interaction Type | Participating Groups | Potential Influence on Assembly |
|---|---|---|
| Halogen Bonding | 4-chloro group with a Lewis base | Directional control of crystal packing |
| Hydrogen Bonding | N-H group with a hydrogen bond acceptor | Formation of chains or sheets |
| π-π Stacking | Phenyl rings of adjacent molecules | Stabilization of layered structures |
While dedicated studies on the supramolecular chemistry of this compound are not prominent in the literature, the fundamental properties of its constituent parts suggest a rich potential for exploration. The interplay of halogen bonding, hydrogen bonding, and steric effects makes it a compelling candidate for the design of new molecular crystals and other supramolecular materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
